N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Description
N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. Its molecular formula is C₂₅H₂₉N₃O₃S (exact mass: 467.19 g/mol), characterized by a 2,3-dimethylphenyl group at the pyrazole ring and 3,4-diethoxybenzamide as the acyl substituent. The compound’s structure combines electron-donating ethoxy groups and hydrophobic aromatic systems, making it a candidate for pharmacological studies targeting enzyme modulation or receptor binding .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-5-29-21-11-10-17(12-22(21)30-6-2)24(28)25-23-18-13-31-14-19(18)26-27(23)20-9-7-8-15(3)16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRADBRFTUBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The compound belongs to a broader class of thieno-pyrazole derivatives. Below is a detailed comparison with structurally similar compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Implications of Structural Variations
- Substituent Position and Polarity : The target compound’s 3,4-diethoxybenzamide group enhances water solubility compared to the 3,4-dimethylbenzamide analogue (). However, it is less polar than the triethoxy derivative (), suggesting intermediate bioavailability .
- In contrast, the target compound’s 2,3-dimethylphenyl group offers a less obstructed topology .
- Heterocyclic Modifications : Replacement of benzamide with furan-2-carboxamide () reduces molecular weight and introduces a rigid, planar heterocycle, which may alter metabolic stability or target selectivity .
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a complex organic compound with a unique thieno[3,4-c]pyrazole core. This compound has been the subject of research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on current research findings.
Structural Characteristics
The compound features:
- Thieno[3,4-c]pyrazole core : This structure is known for its diverse biological activities.
- Dimethylphenyl group : Enhances lipophilicity and potentially influences receptor interactions.
- Diethoxybenzamide moiety : May contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with disease mechanisms.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by:
- Promoting Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | G1 phase arrest |
| HeLa (Cervical) | 10.0 | ROS production |
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through:
- NF-kB Pathway Inhibition : Blocking this pathway reduces inflammation and associated tissue damage.
Case Studies
-
Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
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Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
